

Pyrazolylpyridazines: A Comprehensive Technical Guide on Synthesis, SAR, and Pharmacological Profiling

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Compound of Interest

Compound Name:	3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
CAS No.:	1472021-67-2
Cat. No.:	B2757398

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Executive Summary

The pyrazolylpyridazine scaffold represents a privileged biheterocyclic system in modern medicinal chemistry and agrochemical development. By covalently linking a π -deficient pyridazine ring with a π -excessive pyrazole ring, researchers can engineer a "push-pull" electronic system. This unique architecture allows for highly regioselective functionalization, enabling the precise tuning of lipophilicity and hydrogen-bonding capabilities necessary for engaging complex biological targets, ranging from metabolic enzymes to epigenetic modulators.

Chemical Architecture: The Push-Pull Paradigm

From a mechanistic standpoint, the utility of pyrazolylpyridazines stems from the contrasting electron densities of its constituent rings. The pyridazine core is highly π -electron deficient, making it an excellent candidate for Nucleophilic Aromatic Substitution (S_NAr) at the C-3 and

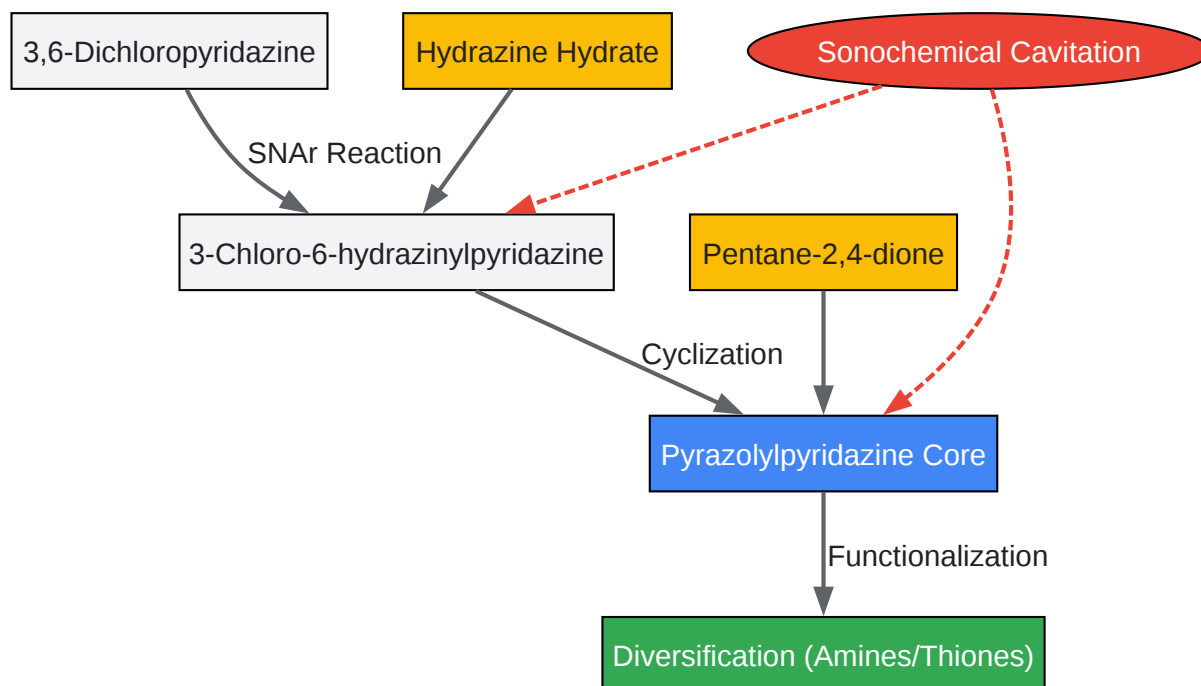
C-6 positions[1]. Conversely, the pyrazole ring is π -excessive, which directs electrophilic attacks (such as halogenation or nitration) almost exclusively to the C-4' position[1].

Understanding this causality is critical for rational drug design: you utilize the pyridazine ring to anchor the molecule in the hinge region of kinases or the active site of enzymes via hydrogen bonding, while you functionalize the pyrazole ring to optimize hydrophobic interactions and pharmacokinetic properties.

Advanced Synthetic Workflows: Overcoming Activation Barriers

Historically, synthesizing these biheterocycles required prolonged refluxing in harsh solvents, leading to thermal degradation and poor atom economy. As application scientists, we now prioritize sonochemical green synthesis.

Why ultrasound? Acoustic cavitation generates transient microbubbles in the solvent. The implosion of these bubbles creates localized hotspots with extreme temperatures and pressures, overcoming the activation energy barriers of the SNAr and cyclization steps instantaneously. This accelerates the reaction without raising the bulk temperature of the vessel, preserving sensitive functional groups and increasing yields to ~80%[2].



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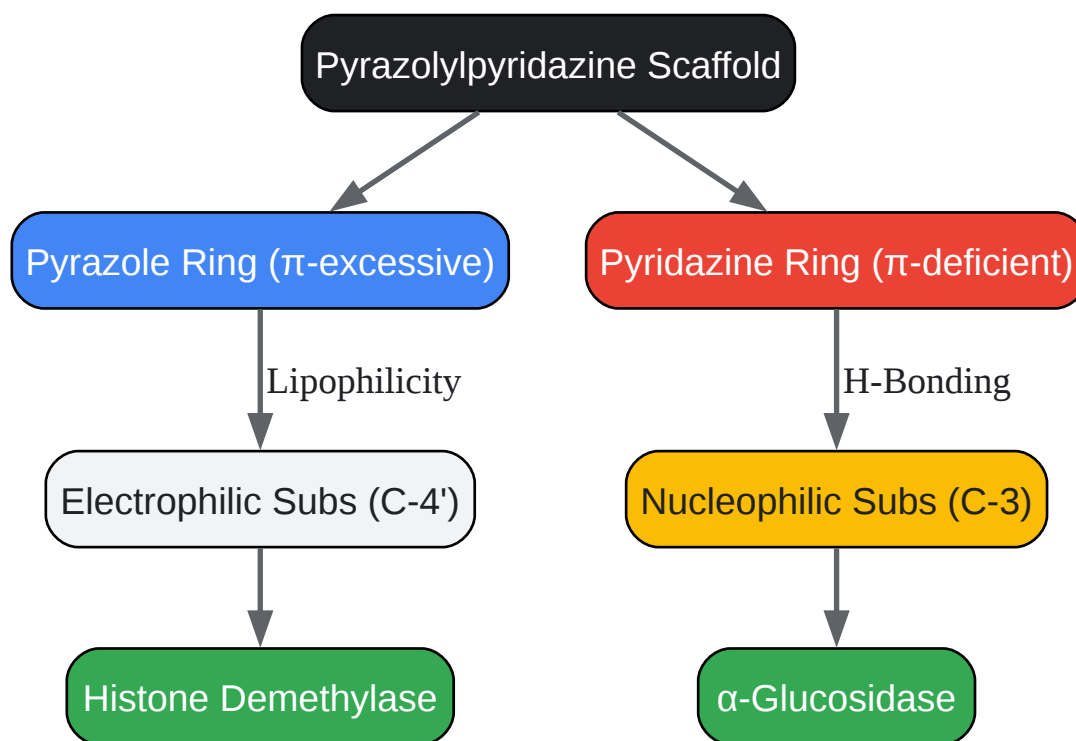
Caption: Sonochemical synthesis workflow for pyrazolypyridazine derivatives.

Pharmacological Landscape: Target Specificity

The modular nature of pyrazolypyridazines has led to their successful deployment against diverse biological targets:

- **Metabolic Disorders (α -Glucosidase Inhibition):** Fusion reactions of the core scaffold with various amines yield potent yeast α -glucosidase inhibitors. Specifically, the introduction of an *m*-chloroaniline group at the pyridazine ring produces a highly potent inhibitor ($IC_{50} = 19.27\mu M$), which is critical for blunting postprandial hyperglycemia in diabetic models[3].
- **Oncology (Epigenetic Modulation):** Substituted pyrazolypyridazines have been patented as robust inhibitors of histone demethylase enzymes. By preventing the demethylation of critical regulatory histones, these compounds restore normal gene expression profiles, showing significant therapeutic potential against prostate, breast, and bladder carcinomas[4].

- Agrochemicals (Antifungal & Plant Growth): The conversion of the core into pyrazolypyridazine-3-thione derivatives yields compounds with potent antifungal activity and pronounced plant growth-stimulating effects, making them valuable in crop protection[2].



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Caption: Structure-Activity Relationship (SAR) mapping of pyrazolypyridazines.

Validated Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating. Below are the standardized methodologies for synthesizing the core scaffold and evaluating its metabolic inhibitory profile.

Protocol A: Sonochemical Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Causality: We utilize ultrasound to bypass thermal degradation. The reaction is self-validated via real-time TLC and NMR; the emergence of a singlet at $\sim \delta$ 6.05 ppm in ^1H NMR confirms the formation of the pyrazole C-4 proton[1].

- **Initiation:** Dissolve 10 mmol of 3,6-dichloropyridazine in 20 mL of absolute ethanol in a sonication flask.
- **Nucleophilic Attack:** Add 12 mmol of hydrazine hydrate dropwise. Subject the mixture to ultrasonic irradiation (20 kHz, 300 W) for 30 minutes at ambient temperature.
- **Intermediate Isolation:** Filter the resulting precipitate (3-chloro-6-hydrazinylpyridazine), wash with cold ethanol, and dry under vacuum.
- **Cyclization:** Suspend the intermediate in 20 mL of ethanol and add 12 mmol of pentane-2,4-dione (acetylacetone).
- **Final Sonication:** Sonicate for an additional 45 minutes. The acoustic cavitation forces the rapid condensation of the hydrazine moiety with the diketone.
- **Purification:** Evaporate the solvent and recrystallize the crude product from an ethanol/water mixture to yield the pure biheterocycle.

Protocol B: In Vitro Yeast α -Glucosidase Inhibition Assay

Causality: This assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore. The assay is self-validating: Acarbose must be run in parallel. If the IC₅₀ of Acarbose deviates from the historical baseline (~35 μ M), the plate is rejected, ensuring the trustworthiness of the novel compound data[3].

- **Preparation:** Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the yeast α -glucosidase enzyme to a concentration of 0.1 U/mL.
- **Incubation:** In a 96-well plate, combine 20 μ L of the enzyme solution with 10 μ L of the test pyrazolylpyridazine compound (dissolved in DMSO, serially diluted). Incubate at 37°C for 15 minutes to allow pre-binding.
- **Reaction Initiation:** Add 20 μ L of 5 mM pNPG substrate to each well. Incubate for exactly 20 minutes at 37°C.

- Termination: Stop the reaction by adding 50 μL of 0.2 M Na_2CO_3 . The alkaline shift halts enzyme activity and maximizes the absorbance of the released p-nitrophenol.
- Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the IC_{50} using non-linear regression analysis.

Quantitative SAR Data

The following table summarizes the structure-activity relationship metrics of key pyrazolopyridazine derivatives, demonstrating how specific functional group substitutions dictate biological targeting.

Compound Scaffold	Substituent Modification	Primary Biological Target	Activity Metric / Result	Source
Pyrazolopyridazine Amine	m-Chloroaniline at C-3	Yeast α -Glucosidase	$\text{IC}_{50} = 19.27 \pm 0.005 \mu\text{M}$	[3]
Pyrazolopyridazine Thione	S-Alkyl/Aryl at C-3	Fungal Pathogens	Moderate to High Inhibition	[2]
Pyrazolopyridazine Core	Halogens at C-4'	Gram-positive Bacteria	~70% Growth Inhibition	[1]
Substituted Pyrazolopyridazine	Carboxylic Acid Bioisosteres	Histone Demethylase	Anti-neoplastic (Cancer)	[4]

References

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- Histone demethylase inhibitors (WO2014089364A1)

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